molecular formula C7H6N2O B1312636 3-Methoxypicolinonitrile CAS No. 24059-89-0

3-Methoxypicolinonitrile

Cat. No. B1312636
CAS RN: 24059-89-0
M. Wt: 134.14 g/mol
InChI Key: BEETZOYEGNNBAS-UHFFFAOYSA-N
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Description

3-Methoxypicolinonitrile is an organic compound with the linear formula C7H6N2O . It has a molecular weight of 134.14 . It is used in scientific research and industry.


Molecular Structure Analysis

The IUPAC name for 3-Methoxypicolinonitrile is 3-methoxy-2-pyridinecarbonitrile . The InChI code is 1S/C7H6N2O/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,1H3 . The InChI key is BEETZOYEGNNBAS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Methoxypicolinonitrile is a solid at room temperature . It has a boiling point of 289.8°C at 760 mmHg .

Scientific Research Applications

3-Methoxypicolinonitrile is a chemical compound with the molecular formula C7H6N2O . It’s often used in scientific research, particularly in the field of chemistry .

Microfluidic systems, which provide considerably higher control over the growth, nucleation, and reaction conditions compared with traditional large-scale synthetic methods, have been used for the efficient manufacture of organic and organometallic compounds with complicated characteristics and functions .

  • Organic Photovoltaics : MoO3, a compound with similar properties to 3-Methoxypicolinonitrile, has been used in the development of organic photovoltaics (OPVs). It exhibits a suitable work function, adjustable electronic structure, and remarkable stability in the presence of water and oxygen . Strategies of composite/hybrid formation, modification, and doping are utilized to optimize the MoO3 anode buffer layer (ABL) to obtain more efficient and stable OPVs .

  • Photocatalysis : MXene (Ti3C2Tx), another two-dimensional nanomaterial, has been used in photocatalysis . While this isn’t directly related to 3-Methoxypicolinonitrile, it’s an example of how similar compounds can be used in scientific research.

  • Organic Photovoltaics : MoO3, a compound with similar properties to 3-Methoxypicolinonitrile, has been used in the development of organic photovoltaics (OPVs). It exhibits a suitable work function, adjustable electronic structure, and remarkable stability in the presence of water and oxygen . Strategies of composite/hybrid formation, modification, and doping are utilized to optimize the MoO3 anode buffer layer (ABL) to obtain more efficient and stable OPVs .

  • Photocatalysis : MXene (Ti3C2Tx), another two-dimensional nanomaterial, has been used in photocatalysis . While this isn’t directly related to 3-Methoxypicolinonitrile, it’s an example of how similar compounds can be used in scientific research.

Safety And Hazards

The safety information for 3-Methoxypicolinonitrile includes several hazard statements: H302, H315, H319, H332, and H335 . Precautionary statements include P280, P305+P351+P338, and P310 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

3-methoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEETZOYEGNNBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462546
Record name 2-CYANO-3-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypicolinonitrile

CAS RN

24059-89-0
Record name 2-CYANO-3-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypyridine-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Methoxypyridine-1-oxide (25.2g, 209 mmol) was dissolved in acetonitrile (260 mL). Trimethylsilycyanide (66.35g, 669 mmol) and triethylamine (45.13g, 446 mmol) were added and the reaction mixture heated at reflux for overnight. The cooled solution was concentrated in vacuo to give a brown solid which was partitioned between CH2Cl2 and 3M Na2CO3. The organic layer was separated, washed with brine, dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by silica gel chomatography using 1:1 EtOAc/hexanes as eluent. Compound 762B was isolated (17.63g, 63%) as a light yellow solid. HPLC: 96.2% at 1,37 min(YMC S5 ODS column) eluting with 10–90% aqueous methanol containing 0.2% phosphoric acid over a 4 min gradient monitoring at 220 nm. MS (ES): m/z 134.88 [M+H]+.
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Synthesis routes and methods II

Procedure details

A solution of 2-bromo-3-methoxy-pyridine from Example 13a in DMSO is treated with NaCN at 120° C. for 18 h. The reaction mixture is evaporated, the residue is taken into ethyl acetate, washed with 5% Na2CO3 (aqueous), dried over MgSO4 and evaporated to give 3-methoxy-pyridine-2-carbonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RJ Hinklin, BR Baer, SA Boyd, MD Chicarelli… - Bioorganic & Medicinal …, 2020 - Elsevier
… It was reported that nucleophiles (NaOMe and fluoride) selectively displaced the nitro moiety to produce 3-fluoropicolinonitrile and 3-methoxypicolinonitrile. Indeed, as will be seen …
Number of citations: 8 www.sciencedirect.com
E Hembre, JV Early, J Odingo, C Shelton… - Frontiers in …, 2021 - frontiersin.org
The identification and development of new anti-tubercular agents are a priority research area. We identified the trifluoromethyl pyrimidinone series of compounds in a whole-cell screen …
Number of citations: 1 www.frontiersin.org
Z Zhang, PJ Connolly, HK Lim, V Pande… - Journal of Medicinal …, 2021 - ACS Publications
Persistent androgen receptor (AR) activation drives therapeutic resistance to second-generation AR pathway inhibitors and contributes to the progression of advanced prostate cancer. …
Number of citations: 16 pubs.acs.org
Q Elliott, IV Alabugin - The Journal of Organic Chemistry, 2023 - ACS Publications
AIBN is a convenient electrophilic cyanation reagent for transforming ArLi into ArCN under mild conditions. The addition/fragmentation cascade is controlled by Li···N chelation in which …
Number of citations: 1 pubs.acs.org
N HEIDE, G OLSEN, G JANSEN - Acta Chem. Scand, 1969 - actachemscand.org
A general recipe for the preparation of 3-alkoxypyridines by alkylation of 3-pyridinols in dimethyl sulfoxide is given. The recipe has been used to prepare 35 new 3-alkoxypyridines. …
Number of citations: 0 actachemscand.org

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